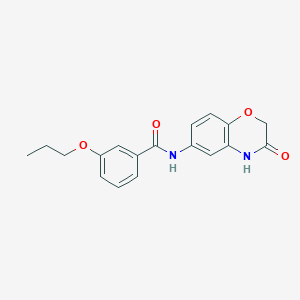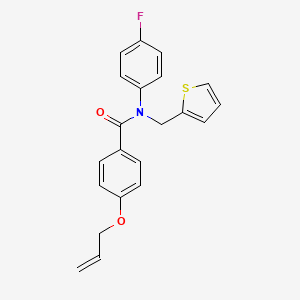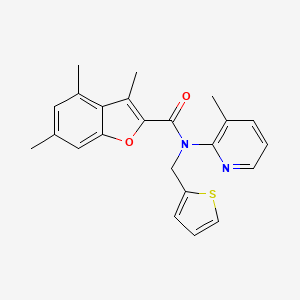![molecular formula C24H23FN2O3S B11341295 N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341295.png)
N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブチルフェニル)-2-(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセトアミド: は、ブチルフェニル基、フルオロ基、ジベンゾ[c,e][1,2]チアジン部分など、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
N-(4-ブチルフェニル)-2-(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセトアミドの合成は、一般的に容易に入手可能な前駆体から出発し、複数段階を必要とします。一般的な合成経路の1つは次のとおりです。
ジベンゾ[c,e][1,2]チアジンコアの形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化して、ジベンゾ[c,e][1,2]チアジン環系を形成します。
フルオロ基の導入: フルオロ基は、SelectfluorやN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を用いた求電子フッ素化によって導入することができます。
ブチルフェニル基の結合: この段階では、一般的に、ブチルベンゼンと、塩化アルミニウム(AlCl3)などの適切な触媒を用いたフリーデル・クラフツアルキル化反応を行います。
アセチル化: 最後の段階では、ピリジンなどの塩基の存在下で、無水酢酸または塩化アセチルを用いてアミン基をアセチル化します。
工業生産方法
この化合物の工業生産は、収率を向上させ、コストを削減するために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フローリアクターの使用、触媒の高スループットスクリーニング、溶媒の再利用などが含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にチアジン環の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、アセトアミド部分のカルボニル基を標的にし、潜在的にアミンに変換することができます。
置換: この化合物の芳香族環は、ニトロ化、ハロゲン化、スルホン化などの求電子芳香族置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で用います。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬を無水溶媒中で用います。
置換: ニトロ化には硝酸(HNO3)、臭素化には臭素(Br2)、スルホン化には硫酸(H2SO4)などの試薬を用います。
主な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: 第一級または第二級アミンの生成。
置換: ニトロ、ブロモ、またはスルホニル誘導体の生成。
科学研究への応用
医薬品化学: この化合物の独特な構造は、特に抗炎症剤または抗がん剤として、薬物開発の候補となります。
材料科学: その芳香族基とフルオロ基は、有機半導体や液晶などの高度な材料の開発に役立ちます。
有機合成: この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ち、化学修飾のための汎用性の高いプラットフォームを提供します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[c,e][1,2]thiazine ring system.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the butylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using butylbenzene and a suitable catalyst like aluminum chloride (AlCl3).
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its aromatic and fluoro groups could make it useful in the development of advanced materials, such as organic semiconductors or liquid crystals.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
作用機序
N-(4-ブチルフェニル)-2-(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセトアミドの作用機序は完全には解明されていませんが、特定の分子標的や経路との相互作用が関与すると考えられています。
分子標的: 潜在的な標的には、シクロオキシゲナーゼ(COX)やリポキシゲナーゼ(LOX)などの炎症性経路に関与する酵素が含まれます。
関与する経路: この化合物は、細胞増殖、アポトーシス、または酸化ストレスに関連するシグナル伝達経路を調節する可能性があります。
類似の化合物との比較
類似の化合物
N-(4-ブチルフェニル)-6-(トリフルオロメチル)-3-ピリジンカルボキサミド: 構造は似ていますが、ジベンゾ[c,e][1,2]チアジン環の代わりにピリジン環が含まれています。
N-(4-ブチルフェニル)-4-メトキシベンゼンスルホンアミド: メトキシ基とスルホンアミド部分が含まれており、官能基と全体の構造が異なります。
独自性
N-(4-ブチルフェニル)-2-(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセトアミドは、フルオロ基、ジベンゾ[c,e][1,2]チアジン環、アセトアミド部分の組み合わせにより、独自です。この官能基の組み合わせにより、上記に挙げた類似の化合物には見られない独特の化学的性質と潜在的な生物学的活性が生じます。
類似化合物との比較
Similar Compounds
N-(4-butylphenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide: Similar in structure but with a pyridine ring instead of the dibenzo[c,e][1,2]thiazine ring.
N-(4-butylphenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group and a sulfonamide moiety, differing in functional groups and overall structure.
Uniqueness
N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its combination of a fluoro group, a dibenzo[c,e][1,2]thiazine ring, and an acetamide moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
特性
分子式 |
C24H23FN2O3S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C24H23FN2O3S/c1-2-3-6-17-9-12-19(13-10-17)26-24(28)16-27-22-14-11-18(25)15-21(22)20-7-4-5-8-23(20)31(27,29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,26,28) |
InChIキー |
QYKTZLIWOYFTLV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11341218.png)
![2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11341230.png)


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11341249.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341260.png)



![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11341294.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11341297.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11341298.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11341309.png)
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11341310.png)
